molecular formula C10H13N5O4 B12061469 Adenosine-13C10,15N5

Adenosine-13C10,15N5

Cat. No.: B12061469
M. Wt: 282.14 g/mol
InChI Key: OIRDTQYFTABQOQ-IADJQYSOSA-N
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Description

Adenosine-13C10,15N5 is a stable isotope-labeled nucleoside in which 10 carbon atoms are replaced with carbon-13 (^13C) and 5 nitrogen atoms with nitrogen-15 (^15N). This compound, available as a sodium salt solution (CAS 285978-15-6), is widely used in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies to trace metabolic pathways, quantify adenosine derivatives, and analyze enzyme kinetics . Its isotopic labeling ensures minimal interference from endogenous adenosine, enabling precise tracking of ATP-dependent reactions, cellular energy dynamics, and nucleotide metabolism .

The sodium salt formulation enhances solubility in aqueous solutions, making it ideal for in vitro assays and LC-MS/MS workflows . Applications range from pharmacokinetic studies (e.g., monitoring gemcitabine-ibandronate conjugates) to quantifying endogenous metabolites like adenosine, inosine, and hypoxanthine in blood .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

282.14 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1

InChI Key

OIRDTQYFTABQOQ-IADJQYSOSA-N

Isomeric SMILES

[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)[15NH2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-13C10,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenosine molecule. The process typically starts with the synthesis of labeled ribose and adenine, which are then combined to form the labeled adenosine. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of isotopes at the desired positions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product. The final product is typically stored in a solution form to maintain stability .

Chemical Reactions Analysis

Phosphorylation Reactions

Adenosine-13C10,15N5 participates in kinase-mediated phosphorylation to form adenosine triphosphate (ATP) analogs. This reaction is fundamental to energy metabolism studies:

  • Reaction :
    Adenosine-13C10,15N5+3PO43kinasesATP-13C10,15N5\text{Adenosine-}^{13}\text{C}_{10},^{15}\text{N}_5 + 3\text{PO}_4^{3-} \xrightarrow{\text{kinases}} \text{ATP-}^{13}\text{C}_{10},^{15}\text{N}_5

  • Key Reagents :

    • Adenylate kinase (AK)

    • Creatine kinase (CK)

  • Experimental Insights :
    Labeled ATP derivatives (e.g., this compound 5′-triphosphate sodium salt) are used to study ATP-dependent enzymes like ATPases and kinases. The isotopic labels allow quantification of substrate turnover rates in real time .

Deamination and Metabolic Degradation

Deamination by adenosine deaminase (ADA) converts this compound to inosine-13C10,15N5, a critical step in purine catabolism:

  • Reaction :
    Adenosine-13C10,15N5ADAInosine-13C10,15N5+NH3\text{Adenosine-}^{13}\text{C}_{10},^{15}\text{N}_5 \xrightarrow{\text{ADA}} \text{Inosine-}^{13}\text{C}_{10},^{15}\text{N}_5 + \text{NH}_3

  • Key Findings :

    • In blood plasma, exogenous this compound showed >95% stability over 30 minutes when protected by enzyme inhibitors (e.g., EHNA for ADA) .

    • Uninhibited samples exhibited rapid conversion to hypoxanthine-15N5 via inosine intermediates .

Table 1: Metabolic Stability of this compound in Blood

Condition% Remaining Adenosine (30 min)Primary Metabolite
With ADA/AK inhibitors (STOP)99 ± 5.6% Trace hypoxanthine
Without inhibitors (NO STOP)<1% Hypoxanthine-15N5

Enzymatic PARylation

Poly(ADP-ribosyl)ation (PARylation) involves the covalent attachment of ADP-ribose units to target molecules. This compound derivatives serve as substrates in DNA repair studies:

  • Reaction :
    ssDNA-13C10-dA+NAD+PARP1N1-PAR-13C10-dA\text{ssDNA-}^{13}\text{C}_{10}\text{-dA} + \text{NAD}^+ \xrightarrow{\text{PARP1}} \text{N1-PAR-}^{13}\text{C}_{10}\text{-dA}

  • Key Insights :

    • PARP1 catalyzes PARylation at the N1 position of adenine in single-stranded DNA (ssDNA) .

    • Isotopic labeling confirmed adenine as the PAR acceptor base, with a mass shift of +385 Da observed in MS .

Hydrolysis of AMP Derivatives

This compound can be generated via hydrolysis of labeled adenosine monophosphate (AMP):

  • Reaction :
    AMP-13C10,15N5CD73Adenosine-13C10,15N5+Pi\text{AMP-}^{13}\text{C}_{10},^{15}\text{N}_5 \xrightarrow{\text{CD73}} \text{Adenosine-}^{13}\text{C}_{10},^{15}\text{N}_5 + \text{P}_i

  • Experimental Data :

    • Hydrolysis of 15N5-AMP to 15N5-adenosine was inhibited by >99.9% using CD73 inhibitors (e.g., α,β-methylene ADP) .

    • Uninhibited reactions yielded 1 nmol/L 15N5-adenosine per μmol/L 15N5-AMP after 30 minutes .

Oxidation and Reduction

Labeled adenosine undergoes redox reactions for structural modifications:

  • Oxidation :
    Adenosine-13C10,15N5KMnO48-Oxo-adenosine-13C10,15N5\text{Adenosine-}^{13}\text{C}_{10},^{15}\text{N}_5 \xrightarrow{\text{KMnO}_4} \text{8-Oxo-adenosine-}^{13}\text{C}_{10},^{15}\text{N}_5

  • Reduction :
    Adenosine-13C10,15N5NaBH4Dihydroadenosine-13C10,15N5\text{Adenosine-}^{13}\text{C}_{10},^{15}\text{N}_5 \xrightarrow{\text{NaBH}_4} \text{Dihydroadenosine-}^{13}\text{C}_{10},^{15}\text{N}_5

  • Applications :
    Used to study oxidative damage in nucleic acids and enzyme specificity.

Table 2: Key Reaction Parameters and Outcomes

Reaction TypeReagents/ConditionsProductDetection Method
PhosphorylationAK, CK, ATPATP-13C10,15N5NMR, MS
DeaminationADA, pH 7.4Inosine-13C10,15N5LC-MS/MS
PARylationPARP1, NAD+N1-PAR-13C10-dAHigh-resolution MS
HydrolysisCD73, Tris bufferThis compoundFluorometry

Scientific Research Applications

Metabolic Studies

Quantification of Endogenous Adenosine:
Adenosine-13C10,15N5 is primarily used as an internal standard in liquid chromatography coupled with mass spectrometry (LC-MS) for the quantification of endogenous adenosine levels in biological samples. Studies have demonstrated that the stability of exogenous this compound is nearly 100%, allowing for accurate measurements across various protocols . This capability is crucial for understanding adenosine's role in physiological processes such as energy metabolism and signal transduction.

Case Study: Blood Sample Analysis
In a study analyzing blood samples, the use of this compound facilitated the detection of adenosine concentrations ranging from 2.1 to 500 nmol/L, with a lower limit of quantitation at 2.1 nmol/L . The method proved effective in differentiating between endogenous and exogenous sources of adenosine, thereby providing insights into its metabolic pathways.

Pharmacological Research

Role in Drug Development:
The compound has been instrumental in pharmacological research, particularly in understanding the pharmacokinetics and pharmacodynamics of drugs that influence adenosine signaling pathways. By using this compound as a tracer, researchers can evaluate how drugs affect adenosine levels and its downstream effects on cellular functions.

Case Study: Inhibition Studies
Research involving the inhibition of adenosine formation from AMP demonstrated that this compound could effectively track changes in adenosine levels under various conditions, such as different inhibitor solutions . This application is vital for developing therapeutics targeting adenosine receptors in conditions like cancer and cardiovascular diseases.

Cellular Metabolism

Adenosine Salvage Pathway:
this compound has been utilized to study the adenosine salvage pathway, particularly its conversion to ATP in cellular models. For instance, experiments with mouse oocytes showed that treatment with this compound resulted in significant ATP generation through this pathway . This finding underscores the compound's utility in exploring energy metabolism within cells.

Data Table: Summary of Findings on Cellular Metabolism

Study FocusKey Findings
ATP Generation from AMPIncreased ATP levels observed with this compound treatment
Efficiency of Oocyte MetabolismIntact cumulus cells enhanced ATP production from labeled AMP

Analytical Techniques

Advancements in LC-MS Methodology:
The integration of this compound into LC-MS methodologies has refined the analysis of nucleotides and their catabolites. The compound serves as an internal standard helping to achieve high sensitivity and reproducibility in quantifying not just adenosine but also its metabolites like inosine and hypoxanthine .

Case Study: Method Development
A recent protocol developed for estimating total adenosine levels using this compound has shown promise for enhancing understanding of its systemic impact on physiological processes, particularly in cardiovascular health . The method's ability to detect low concentrations is critical for studying regulatory mechanisms involving adenosine.

Mechanism of Action

The mechanism of action of Adenosine-13C10,15N5 involves its incorporation into nucleic acids and other biomolecules. The isotopic labeling allows researchers to track the compound through various biochemical pathways. The molecular targets include enzymes involved in nucleotide metabolism and signaling pathways that regulate cellular functions .

Comparison with Similar Compounds

Structural and Isotopic Differences

Adenosine-13C10,15N5 is compared below with analogous isotope-labeled nucleosides and nucleotides:

Table 1: Key Characteristics of this compound and Related Compounds
Compound Name Isotopic Labels Molecular Formula Key Applications Differentiators References
This compound 10 × ^13C, 5 × ^15N C10H13N5O4 LC-MS/MS internal standard, metabolic flux studies High isotopic purity (>99.9%), sodium salt for solubility
ATP-13C10,15N5 (Adenosine triphosphate) 10 × ^13C, 5 × ^15N C10H16N5O13P3 Quantifying ATP pools, enzyme kinetics Triphosphate form; tracks energy transfer
AMP-13C10,15N5 (Adenosine monophosphate) 10 × ^13C, 5 × ^15N C10H14N5O7P Monitoring nucleotide phosphorylation Monophosphate form; lower solubility
Guanosine-13C10,15N5 10 × ^13C, 5 × ^15N C10H13N5O5 RNA metabolism studies Guanine base instead of adenine
2′-Deoxyguanosine-13C10,15N5 10 × ^13C, 5 × ^15N C10H13N5O4 DNA repair and oxidative damage studies Deoxyribose sugar; used in DNA contexts

Functional and Analytical Advantages

  • Precision in MS Detection: this compound generates distinct MRM transitions (e.g., m/z 521→79 in negative ion mode), avoiding overlap with unlabeled adenosine (m/z 268→136) . Comparatively, ATP-13C10,15N5 is detected at m/z 643→342, enabling simultaneous quantification of ATP and its precursors .
  • Role as Internal Standards: Unlike non-isotopic analogs, this compound minimizes matrix effects and in-source fragmentation in LC-MS/MS, improving accuracy for adenosine and its catabolites (e.g., inosine, hypoxanthine) .
  • Enzyme Specificity: ATP-13C10,15N5 is critical for studying ATPases and kinases, while this compound monitors nucleoside transport and dephosphorylation .

Case Studies

  • Pharmacokinetics: this compound 5′-triphosphate was used to validate LC-MS/MS methods for gemcitabine-ibandronate conjugates in preclinical models .
  • Metabolomics: In blood analysis, this compound improved linearity (R² > 0.99) and sensitivity (LOQ < 1 ng/mL) for adenosine quantification .
  • Microbial Studies : AMP-13C10,15N5 served as an internal standard for cyclic dinucleotides in bacterial extracts, highlighting its versatility .

Limitations

  • Cost and Accessibility: Heavily labeled compounds like this compound are expensive (e.g., €70,821/25mg) and often backordered, restricting their use to high-precision studies .
  • Spectral Overlap : While rare, co-eluting metabolites with similar mass transitions (e.g., NAD+ analogs) may require orthogonal separation techniques .

Biological Activity

Adenosine-13C10,15N5 is a stable isotope-labeled derivative of adenosine, which plays a crucial role in various biological processes, including energy transfer, signal transduction, and cellular metabolism. This article provides a comprehensive overview of the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and potential applications in research and medicine.

Overview of Adenosine Metabolism

Adenosine is a purine nucleoside that is involved in numerous physiological functions. It is produced from ATP through dephosphorylation and can be further metabolized into AMP (adenosine monophosphate) and other metabolites. The introduction of stable isotopes like carbon-13 (13C^{13}C) and nitrogen-15 (15N^{15}N) into adenosine allows researchers to trace its metabolic pathways with high precision.

Key Metabolic Pathways

  • Adenosine Salvage Pathway : This pathway recycles adenosine from AMP and other metabolites to maintain cellular energy levels. Studies have shown that this compound can be effectively utilized in this pathway to trace ATP production in various cell types, including oocytes .
  • Phosphorylation : Adenosine can be phosphorylated to form AMP, ADP (adenosine diphosphate), and ATP. The conversion of this compound to ATP has been observed in mouse oocytes, demonstrating its potential as a substrate for energy production .
  • Degradation Pathways : Adenosine can also be degraded by enzymes such as adenosine deaminase (ADA) and ecto-nucleotide triphosphate diphosphohydrolase (NTPDase), resulting in the formation of inosine and other metabolites. The degradation process can be monitored using stable isotopes to assess metabolic fluxes .

Biological Activity and Physiological Effects

The biological activity of this compound extends beyond mere metabolic tracing; it also influences various physiological processes:

  • Energy Metabolism : The incorporation of this compound into cellular metabolism has been shown to enhance ATP production in oocytes by facilitating the adenosine salvage pathway. This is particularly important during meiotic maturation when energy demands are high .
  • Signal Transduction : Adenosine acts as a signaling molecule through its receptors (A1, A2A, A2B, A3), which are involved in numerous physiological responses such as vasodilation, neurotransmission, and immune modulation. The use of labeled adenosine allows for detailed studies on receptor activation and downstream signaling pathways .

Case Studies

  • Oocyte Energy Production : In a study investigating the role of this compound in mouse oocytes, researchers found that the presence of cumulus cells significantly enhanced the uptake and conversion of labeled adenosine into ATP. This highlights the importance of cellular microenvironments in regulating energy metabolism .
  • Metabolic Stability : A study focused on the stability of exogenous this compound in human blood demonstrated that it remains stable under various conditions, allowing for reliable measurements in bioanalytical applications. The results indicated that over 99% stability was maintained during sample preparation protocols .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

StudyFocusKey Findings
Oocyte MetabolismDemonstrated effective ATP production via the adenosine salvage pathway using labeled adenosine.
Energy DynamicsShowed enhanced ATP levels in oocytes with cumulus cells when treated with 13C-labeled adenosine.
Stability TestingConfirmed high stability of exogenous 13C-labeled adenosine in blood samples across various protocols.
Signaling PathwaysInvestigated the role of adenosine receptors activated by labeled adenosine in immune modulation.

Q & A

How does isotopic labeling with Adenosine-13C10,15N5 enhance the study of ATP-dependent enzymatic reactions?

Answer:
this compound enables precise tracking of ATP utilization in metabolic pathways using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). The uniform labeling of all carbon (13C) and nitrogen (15N) atoms in the molecule eliminates natural isotopic noise, allowing researchers to distinguish newly synthesized ATP from endogenous pools. For example, in enzyme kinetics, the compound’s incorporation into reactions can be quantified via mass shifts (e.g., M+15 for 15N5) in MS spectra, providing unambiguous identification of reaction intermediates .

What experimental controls are critical when using this compound to avoid misinterpretation of isotopic enrichment in metabolic flux analysis?

Answer:
Key controls include:

  • Natural abundance correction : Account for background 13C/15N levels in unlabeled samples.
  • Isotopic purity validation : Confirm ≥98% isotopic purity via NMR or MS to avoid contamination from unlabeled analogs .
  • Negative controls : Use cells or enzymes lacking the target pathway to rule out non-specific incorporation .
  • Dose-response calibration : Titrate labeled adenosine to ensure linearity in detection signals .

How can researchers resolve discrepancies in data when this compound tracing fails to detect expected metabolic intermediates?

Answer:
Discrepancies may arise from isotopic dilution (e.g., rapid ATP turnover), alternative metabolic pathways, or insufficient detection sensitivity. Mitigation strategies include:

  • Dual isotopic labeling : Combine 13C10,15N5-ATP with 2H-labeled substrates to trace parallel pathways .
  • Time-course experiments : Capture transient intermediates by shortening sampling intervals .
  • Enhanced detection : Optimize LC-MS/MS parameters (e.g., collision energy, ion transitions) for low-abundance analytes .

What are the solubility and stability considerations for preparing this compound solutions in kinetic assays?

Answer:
The sodium salt form improves aqueous solubility (e.g., 100 mM in 5 mM Tris-HCl buffer) for in vitro assays. Stability is maintained at -20°C, with aliquots recommended to avoid freeze-thaw degradation. For long-term storage, lyophilization in inert atmospheres preserves isotopic integrity .

What methodologies optimize the detection limits of 13C/15N-labeled adenosine derivatives in complex biological matrices?

Answer:

  • Sample preparation : Use solid-phase extraction (SPE) or methanol precipitation to remove interfering lipids/proteins.
  • Chromatography : Employ hydrophilic interaction liquid chromatography (HILIC) to resolve polar nucleotides.
  • MS parameters : High-resolution instruments (e.g., Orbitrap) with parallel reaction monitoring (PRM) enhance specificity for 13C/15N mass shifts .

How to design a pulse-chase experiment using this compound to quantify nucleotide turnover rates in live cells?

Answer:

  • Pulse phase : Incubate cells with 13C10,15N5-ATP for a defined period (e.g., 10–30 mins) under physiological ATP depletion conditions.
  • Chase phase : Replace media with unlabeled ATP and track labeled ATP decay via time-resolved MS.
  • Modeling : Fit data to first-order kinetics to calculate half-lives and compartment-specific turnover rates .

Why is ≥98% isotopic purity essential for this compound in quantitative NMR studies?

Answer:
Lower purity introduces unlabeled species, creating split peaks in NMR spectra (e.g., 1H-13C coupling) that obscure signal integration. High purity ensures a single dominant isotopic form, critical for accurate quantification of ATP pool sizes and metabolic flux ratios .

What analytical validations are required when correlating this compound incorporation rates with enzyme activity profiles?

Answer:

  • Internal standards : Spike samples with deuterated ATP analogs (e.g., ATP-d4) to correct for MS ionization variability.
  • Enzyme kinetics : Measure Vmax and Km under varying 13C10,15N5-ATP concentrations to confirm Michaelis-Menten behavior.
  • Cross-validation : Compare MS/NMR-derived incorporation rates with radiometric assays (e.g., 32P-ATP) for consistency .

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